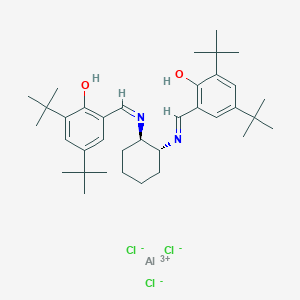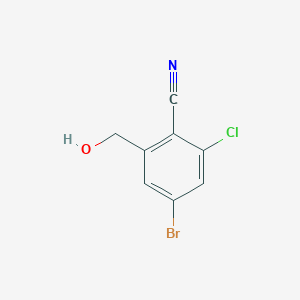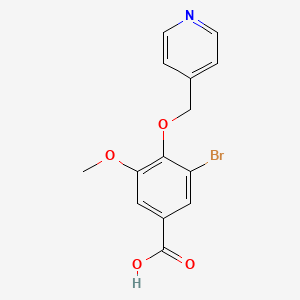
Tris(4-chlorophenyl)gallane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 4-chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)gallium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Tris(4-chlorophenyl)gallium can undergo oxidation reactions, where the gallium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of tris(4-chlorophenyl)gallium.
Reduction: Reduced forms of the compound, potentially leading to the formation of gallium hydrides.
Substitution: Substituted tris(4-chlorophenyl)gallium derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
Tris(4-chlorophenyl)gallium has several applications in scientific research:
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biological Probes: Due to its luminescent properties, it is used as a probe in biological imaging and sensing applications.
Electronic Devices: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of tris(4-chlorophenyl)gallium involves its interaction with molecular targets through coordination chemistry. The gallium center can coordinate with various ligands, influencing the electronic properties of the compound. This coordination can lead to changes in molecular conformation, redox properties, and molecular packing, which are crucial for its applications in catalysis and materials science.
相似化合物的比较
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(4-chlorophenyl)gallium is unique due to the presence of a gallium center, which imparts distinct electronic and coordination properties compared to its carbon and phosphorus analogs. The gallium center allows for unique reactivity and applications, particularly in catalysis and materials science, where its counterparts may not be as effective.
属性
CAS 编号 |
58447-99-7 |
|---|---|
分子式 |
C18H12Cl3Ga |
分子量 |
404.4 g/mol |
IUPAC 名称 |
tris(4-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI 键 |
CKFVDUNMQLTWDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)


![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

